molecular formula C16H21N3 B2866813 4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine CAS No. 1396761-32-2

4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine

Cat. No. B2866813
CAS RN: 1396761-32-2
M. Wt: 255.365
InChI Key: APKBLNOOQGVJJB-UHFFFAOYSA-N
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Description

The compound “4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine” is a pyrazole derivative. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Synthesis Analysis

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . A series of novel pyrazolylpyrimidine derivatives were designed, synthesized, and characterized by IR, (1) H NMR, (13) C NMR, mass spectroscopy, and elemental analysis .


Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . They are also used in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including pyrazoles and quinazolines, have been extensively studied for their broad spectrum of biological activities. Pyrazolines, being a prominent example, have shown a range of biological effects, which has stimulated research activity in this field. Derivatives of pyrazolines, for instance, have been investigated for their anticancer activities, highlighting the significance of heterocyclic compounds in the development of new therapeutic agents. The research underscores the utility of these compounds in pharmaceutical chemistry, especially in generating new leads with high efficacy and minimal microbial resistance (Sharma et al., 2021)[https://consensus.app/papers/methyl-linked-pyrazoles-synthetic-medicinal-perspective-sharma/c4754759b3a453e68e230bf65a1101aa/?utm_source=chatgpt].

Quinazolines and Pyrimidines in Optoelectronic Materials

Quinazolines and pyrimidines have been identified as valuable components for creating novel optoelectronic materials. The incorporation of these fragments into π-extended conjugated systems has been shown to be beneficial for the development of luminescent small molecules and chelate compounds. These materials are relevant for applications related to photo- and electroluminescence, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, highlighting the potential of quinazoline and pyrimidine derivatives in the field of material science (Lipunova et al., 2018)[https://consensus.app/papers/functionalized-quinazolines-pyrimidines-lipunova/65265805530a5acd87217306b636e8c1/?utm_source=chatgpt].

Mechanism of Action

The mechanism of action of pyrazole derivatives is diverse, depending on the specific derivative and its biological target. For instance, some pyrazole derivatives have been identified as novel and potent inhibitors against multiple primary isolates of diverse measles virus (MV) genotypes currently circulating worldwide .

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling “4-((1H-pyrazol-1-yl)methyl)-1-benzylpiperidine”. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, there is significant interest in further exploring this class of compounds for potential therapeutic applications . This includes the design of novel pyrazoles, the development of new or advanced catalysts and other ‘environment-friendly’ procedures for their synthesis, and the investigation of their biological activities .

properties

IUPAC Name

1-benzyl-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-2-5-15(6-3-1)13-18-11-7-16(8-12-18)14-19-10-4-9-17-19/h1-6,9-10,16H,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKBLNOOQGVJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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